5-Methoxy-3,3-dimethylpentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

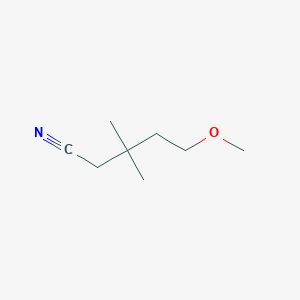

5-Methoxy-3,3-dimethylpentanenitrile is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is characterized by the presence of a methoxy group attached to a pentanenitrile backbone, with two methyl groups at the third carbon position. This compound is used in various fields, including medical, environmental, and industrial research.

準備方法

The synthesis of 5-Methoxy-3,3-dimethylpentanenitrile involves several steps. One common method includes the reaction of 3,3-dimethylbutanenitrile with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

5-Methoxy-3,3-dimethylpentanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or sodium methoxide.

科学的研究の応用

5-Methoxy-3,3-dimethylpentanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects and toxicological properties.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-Methoxy-3,3-dimethylpentanenitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary research suggests involvement in oxidative stress and inflammatory responses .

類似化合物との比較

5-Methoxy-3,3-dimethylpentanenitrile can be compared with other similar compounds, such as:

3,3-Dimethylbutanenitrile: Lacks the methoxy group, resulting in different chemical properties and reactivity.

5-Methoxy-3-methylpentanenitrile: Has only one methyl group at the third carbon position, leading to variations in its chemical behavior.

5-Methoxy-3,3-dimethylhexanenitrile: Contains an additional carbon in the backbone, affecting its physical and chemical properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

生物活性

5-Methoxy-3,3-dimethylpentanenitrile (CAS No. 2219379-91-4) is a chemical compound that has garnered attention for its potential biological activities, particularly its interaction with serotonin receptors. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

The primary targets of this compound are the serotonin receptors, specifically 5-HT1AR and 5-HT2AR . The compound exhibits selectivity for 5-HT1AR over 5-HT2AR , influencing the serotonin signaling pathway crucial for mood regulation and cognitive functions .

Mode of Action

Upon binding to these receptors, this compound modulates the release of serotonin, a neurotransmitter integral to various physiological processes. This interaction can lead to significant alterations in neuronal signaling and neurotransmitter release, potentially affecting mood and perception.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely absorbed in the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted via urine. Such characteristics are common among compounds that interact with neurotransmitter systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Serotonin Modulation | Alters serotonin levels affecting mood and cognition. |

| Neurotransmitter Release | Influences the release of neurotransmitters involved in various brain functions. |

| Potential Therapeutic Uses | Investigated for applications in treating mood disorders and cognitive dysfunctions. |

Case Studies and Experimental Data

-

Study on Serotonergic Activity

Research indicates that derivatives similar to this compound exhibit varying degrees of serotonergic activity. For instance, studies involving related compounds have demonstrated their effects on locomotor behavior and thermoregulation in animal models, suggesting a correlation between receptor binding affinity and psychoactive effects . -

Comparative Analysis with Other Compounds

Comparative studies with other methoxy-substituted compounds (e.g., 5-MeO-DMT) have shown that modifications in structure significantly affect receptor interactions and biological outcomes. These findings underscore the importance of structural nuances in determining pharmacological profiles .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological properties. Preliminary assessments suggest moderate toxicity levels comparable to other similar compounds; however, comprehensive toxicity studies are warranted to elucidate its safety profile fully.

特性

IUPAC Name |

5-methoxy-3,3-dimethylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,4-6-9)5-7-10-3/h4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPYGZIDOANHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。